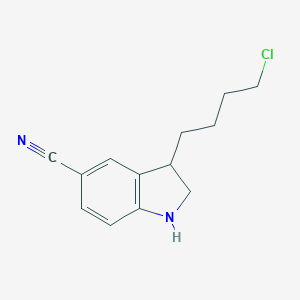

3-(4-Chlorobutyl)indoline-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C13H13ClN2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorobutyl group attached to an indole ring, which contributes to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile typically involves the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction. This method is advantageous due to the availability of cheap and easily-obtained raw materials, simple preparation methods, and high product yield and purity .

Industrial Production Methods

For industrial production, the process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The method is designed to minimize waste and environmental impact, making it suitable for large-scale production .

化学反応の分析

Types of Reactions

3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .

科学的研究の応用

Synthesis Process

The production of 3-(4-Chlorobutyl)indoline-5-carbonitrile involves several key steps:

- Reagents and Conditions :

- Yield and Purity :

Pharmaceutical Applications

The primary application of this compound is in the synthesis of vilazodone , which is utilized in treating major depressive disorder. The mechanism of action involves selective serotonin reuptake inhibition alongside partial agonism at the serotonin 5-HT1A receptor, contributing to its antidepressant effects .

Clinical Implications

- Vilazodone : Approved for clinical use, vilazodone has shown efficacy in alleviating symptoms of depression, including mood disturbances and cognitive impairments. Its unique mechanism differentiates it from traditional SSRIs, potentially offering benefits for patients who do not respond to standard treatments .

Case Study: Synthesis Optimization

A recent study demonstrated an optimized synthesis route for this compound that significantly reduced production time from several hours to under two hours while maintaining high yield and purity. This advancement not only lowers costs but also enhances scalability for pharmaceutical manufacturing .

Therapeutic Research

Ongoing research is exploring the broader therapeutic potential of vilazodone beyond depression. Investigations into its efficacy in anxiety disorders and other mood-related conditions are underway, supported by preliminary findings suggesting that the compound may also influence neuroplasticity and resilience against stress .

Potential Future Applications

Given its structural properties, this compound may have potential applications in:

- Neuropharmacology : Further studies could explore its role in modulating neurotransmitter systems beyond serotonin, possibly leading to new treatments for various psychiatric disorders.

- Synthetic Biology : The compound's unique structure could inspire novel synthetic pathways or derivatives with enhanced pharmacological profiles.

作用機序

The mechanism of action of 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

(4-Chlorobutyl)benzene: This compound has a similar chlorobutyl group but differs in its aromatic ring structure.

2-(4-Chlorobutyl)-1,3-dioxolane: This compound also contains a chlorobutyl group but has a different heterocyclic structure.

Uniqueness

3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its indole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

3-(4-Chlorobutyl)indoline-5-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps that utilize various reagents and conditions. A typical synthesis process includes:

- Reagents : The primary reagents include dichloromethane, nitromethane, aluminum chloride, and 4-chlorobutyl chloride.

- Process Overview :

- The initial step involves mixing dichloromethane and nitromethane in a reactor under nitrogen atmosphere.

- Aluminum chloride is added to facilitate the reaction at low temperatures (5-10 °C).

- The 5-cyanoindole is then introduced, leading to the formation of the desired product through controlled stirring and temperature management.

- The final product is isolated through filtration and purification techniques, yielding a product with high purity levels (up to 98% by HPLC) .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has focused on its effects on various cancer cell lines, demonstrating:

- Mechanism of Action : The compound appears to inhibit cell proliferation through apoptosis induction in cancer cells. It has been shown to affect signaling pathways involved in cell survival and proliferation .

- IC50 Values : In vitro assays have reported IC50 values ranging from 10 µM to 30 µM against different cancer cell lines, indicating moderate potency compared to established chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

- Spectrum of Activity : Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the range of 50 µg/mL to 100 µg/mL .

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes, although further mechanistic studies are required to elucidate this pathway .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Cancer Cell Lines :

- Antimicrobial Evaluation :

特性

IUPAC Name |

3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,11,16H,1-3,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPAFIHHMAPOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)C#N)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。